5-Bromo-6-chloroindoline-2,3-dione
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Overview
Description
5-Bromo-6-chloroindoline-2,3-dione is a heterocyclic compound with the molecular formula C8H3BrClNO2 It is a derivative of indoline-2,3-dione, featuring bromine and chlorine substituents at the 5 and 6 positions, respectively
Mechanism of Action
Target of Action
5-Bromo-6-chloroindoline-2,3-dione, an indole derivative, primarily targets the monoamine oxidase (MAO) enzymes . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
The compound interacts with its targets, the MAO enzymes, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, which are neurotransmitters that play a crucial role in mood regulation and other neurological functions .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoaminergic system, specifically the metabolism of monoamine neurotransmitters . By inhibiting MAO enzymes, the compound prevents the breakdown of monoamines, affecting the concentrations of these neurotransmitters in the brain .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound .
Result of Action
The inhibition of MAO enzymes by this compound leads to an increase in the levels of monoamine neurotransmitters . This increase can have various effects at the molecular and cellular levels, potentially influencing mood and other neurological functions .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include 5-Bromo-6-chloroindoline-2,3-dione, have been found to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Indole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the bromination and chlorination of indoline-2,3-dione using bromine and chlorine reagents under controlled conditions. For example, the reaction can be carried out in acetic acid with acetic anhydride at elevated temperatures (around 80°C) for a few hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the halogenation process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Bromo-6-chloroindoline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Bromoindoline-2,3-dione
- 6-Chloroindoline-2,3-dione
- 5,6-Dibromoindoline-2,3-dione
Uniqueness
5-Bromo-6-chloroindoline-2,3-dione is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-6-chloro-1H-indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTNJOAZPMPZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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